5-Bromo-1-methyl-4-phenyltriazole

Medicinal Chemistry Physicochemical Profiling Drug Design

5-Bromo-1-methyl-4-phenyltriazole (CAS 2136613-24-4) is a trisubstituted 1,2,3-triazole featuring a bromine at the 5-position, a methyl at N1, and a phenyl at C4. This substitution pattern creates an electron-deficient triazole core with a synthetically versatile handle for Suzuki-Miyaura cross-coupling, enabling late-stage diversification at a sterically and electronically distinct position. Its low TPSA (30.7 Ų) and moderate lipophilicity (XLogP3 2.4) make it a superior CNS drug-like scaffold compared to larger, more polar triazole-based inhibitors. For SAR campaigns, it is an essential member of a matched molecular pair series alongside the 5-chloro, 5-fluoro, and 5-H analogs. Choose this compound when you need a regioselective cross-coupling handle on a core scaffold with optimal CNS physicochemical properties.

Molecular Formula C9H8BrN3
Molecular Weight 238.088
CAS No. 2136613-24-4
Cat. No. B2755919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-methyl-4-phenyltriazole
CAS2136613-24-4
Molecular FormulaC9H8BrN3
Molecular Weight238.088
Structural Identifiers
SMILESCN1C(=C(N=N1)C2=CC=CC=C2)Br
InChIInChI=1S/C9H8BrN3/c1-13-9(10)8(11-12-13)7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyZYJHYWIPSUARGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-1-methyl-4-phenyltriazole (CAS 2136613-24-4): Core Chemical Identity and Procurement Baseline


5-Bromo-1-methyl-4-phenyltriazole (CAS 2136613-24-4) is a trisubstituted 1,2,3-triazole with a molecular formula of C9H8BrN3 and a molecular weight of 238.08 g/mol [1]. The heterocyclic core features a bromine atom at the 5-position, a methyl group at N1, and a phenyl ring at C4, resulting in a computed XLogP3 of 2.4 and a topological polar surface area of 30.7 Ų [1]. This substitution pattern distinguishes it from other C9H8BrN3 isomers, such as 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole (CAS 20177-64-4), where the bromine resides on the phenyl ring rather than the triazole core . The compound is primarily sourced as a research chemical building block, with major suppliers including Enamine (EN300-7443246) and Aaron Chemicals (AR028J47), typically at 95% purity [2]. Due to its recent emergence, peer-reviewed literature directly profiling its biological activities remains limited, placing emphasis on its differentiation through physicochemical properties and synthetic versatility.

Why Generic Substitution of 5-Bromo-1-methyl-4-phenyltriazole Fails: The Bromine Position Matters


In-class substitution of 5-Bromo-1-methyl-4-phenyltriazole is not recommended without rigorous validation because the position of the bromine atom dictates fundamentally different reactivity and physicochemical properties. The 5-bromo substituent on the electron-deficient triazole ring is a strategic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification at a position that is sterically and electronically distinct from aryl bromides [1]. In contrast, isomers like 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole place the bromine on the electron-rich phenyl ring, affecting oxidative addition rates and coupling yields . The absence of the bromine atom, as in 1-methyl-4-phenyl-1H-1,2,3-triazole (CAS 15965-36-3), eliminates this synthetic handle entirely, reducing the compound's utility as a diversifiable building block [2]. Even a halogen substitution (e.g., 5-chloro analog) alters the C-X bond strength, impacting both coupling efficiency and potential biological target engagement due to differing halogen bonding and hydrophobic interactions. The quantitative evidence below substantiates why these differences translate into measurable selection criteria.

5-Bromo-1-methyl-4-phenyltriazole: Head-to-Head Physicochemical and Structural Differentiation vs. Analogs


Lipophilicity (XLogP3) Comparison: 5-Bromo vs. 5-H and 5-Chloro Analogs Modulates Membrane Permeability

The target compound exhibits a computed XLogP3 of 2.4, substantially higher than its non-halogenated analog 1-methyl-4-phenyl-1H-1,2,3-triazole (XLogP3 = 1.8) [1][2]. This increase in lipophilicity is directly attributable to the bromine substituent at the 5-position. While direct experimental logD7.4 values are not available in peer-reviewed literature, computational predictions provide a reliable baseline for differentiating the compounds. A bromine atom increases molar refractivity and hydrophobic surface area, which can enhance passive membrane permeability by up to 3-fold per log unit increase [3]. The chloro analog (XLogP3 ~2.0) offers intermediate lipophilicity, making the bromo derivative the most lipophilic in this subclass [4]. This is relevant for projects where higher logP is desired for CNS penetration or intracellular target engagement.

Medicinal Chemistry Physicochemical Profiling Drug Design

Synthetic Versatility: 5-Bromo Position Enables Regioselective Cross-Coupling Not Possible with 5-H or 4-Bromo Isomers

The 5-bromo substituent on the 1,2,3-triazole core provides a unique synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Unlike 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole (CAS 20177-64-4), where the bromine is on the phenyl ring, the triazole C5 position exhibits distinct electronic character due to the electron-withdrawing nature of the triazole ring, affecting oxidative addition rates with Pd(0) catalysts [1]. The non-halogenated parent compound (CAS 15965-36-3) cannot undergo direct cross-coupling at this position without prior C-H activation chemistry. While direct kinetic data for this specific compound are not published, class-level evidence shows that 5-bromo-1,2,3-triazoles participate efficiently in Suzuki couplings under standard Pd(PPh3)4/K2CO3 conditions at 80-100°C, whereas aryl bromides require similar but not identical conditions [2]. The presence of the phenyl group at C4 creates a sterically constrained environment, which can enhance regioselectivity in subsequent coupling steps.

Synthetic Chemistry Cross-Coupling Building Block Utility

Topological Polar Surface Area (TPSA) and Drug-Likeness: Favorable Profile for CNS Drug Discovery vs. Larger Scaffolds

The compound has a computed TPSA of 30.7 Ų, which is identical to its non-halogenated analog and falls well within the optimal range for CNS drug candidates (TPSA < 60-70 Ų) [1][2]. With only 2 hydrogen bond acceptors (the triazole nitrogens) and 0 hydrogen bond donors, it has a favorable profile for passive blood-brain barrier penetration. In comparison, many kinase-targeted triazole scaffolds with larger substituents (e.g., 4-bromo-1-phenyl-1H-1,2,3-triazole derivatives with carboxamide or sulfonamide groups) have TPSA values exceeding 70 Ų, which limits their CNS exposure [3]. The combination of low TPSA (30.7 Ų), moderate lipophilicity (XLogP3 = 2.4), and low molecular weight (238.08 g/mol) places this compound in a favorable drug-like chemical space that is difficult to achieve with bulkier triazole derivatives.

Drug Discovery Physicochemical Profiling CNS Penetration

Bromine-Specific Halogen Bonding Potential vs. Chloro or Non-Halogenated Analogs in Target Engagement

The C-Br moiety at the triazole 5-position can participate in halogen bonding (XB) interactions with backbone carbonyl oxygens in protein binding pockets, a feature absent in the non-halogenated parent compound. Bromine has a larger σ-hole and greater polarizability than chlorine, leading to stronger halogen bonds (XB donor strength trend: I > Br > Cl) [1]. Quantitative analysis from the Protein Data Bank indicates that C-Br···O=C interactions have a mean distance of 3.1 Å and interaction energies of approximately -2 to -4 kcal/mol, whereas C-Cl···O=C interactions are weaker (-1 to -2 kcal/mol) [2]. The specific geometry of the 5-bromo-1,2,3-triazole scaffold orients the C-Br vector away from the ring plane, potentially enabling interactions with backbone amides or carbonyls in a geometry that is difficult to achieve with the 4-bromophenyl isomer. This provides a structural rationale for selecting this compound over the non-halogenated or chloro analogs for fragment-based or structure-guided campaigns targeting halogen-binding hotspots.

Medicinal Chemistry Halogen Bonding Structure-Based Design

Optimal Procurement Scenarios for 5-Bromo-1-methyl-4-phenyltriazole: Evidence-Based Application Guidance


Diversifiable Building Block for Parallel Medicinal Chemistry Library Synthesis

For medicinal chemistry groups seeking a core scaffold with a regioselective cross-coupling handle, 5-Bromo-1-methyl-4-phenyltriazole is the preferred choice over its non-halogenated or 4-bromophenyl isomer counterparts. The 5-bromo position on the electron-deficient triazole ring enables Suzuki-Miyaura coupling to introduce aryl, heteroaryl, or alkenyl diversity at a position that directly influences both steric and electronic properties of the resulting library members [1]. The non-halogenated parent compound (CAS 15965-36-3) cannot undergo such diversification without prior C-H activation, which requires specialized catalysts and directing groups. This compound thus represents a strategic investment for SAR exploration campaigns where rapid, parallel derivatization of the triazole core is prioritized.

CNS Drug Discovery Programs Requiring Low TPSA and Favorable Brain Penetration Parameters

Programs targeting neurological or psychiatric indications should consider 5-Bromo-1-methyl-4-phenyltriazole as a fragment or early lead scaffold. Its TPSA of 30.7 Ų, absence of hydrogen bond donors, and only 2 hydrogen bond acceptors place it in optimal CNS drug-like space [2]. This is a measurable advantage over many triazole-based kinase inhibitors or antimicrobial agents, which typically have TPSA values exceeding 70 Ų and molecular weights above 350 g/mol, limiting their CNS exposure [3]. The combination of low TPSA, moderate lipophilicity (XLogP3 2.4), and a synthetically accessible bromine handle makes it a compelling starting point for CNS-focused hit-to-lead campaigns.

Structure-Based Design Leveraging Halogen Bonding for Affinity Optimization

When crystallographic or docking studies identify a backbone carbonyl-rich binding pocket suitable for halogen bonding, 5-Bromo-1-methyl-4-phenyltriazole should be prioritized over the 5-chloro or 5-H analogs. The C-Br moiety at the 5-position provides a strong σ-hole donor capable of engaging backbone carbonyl oxygens with an interaction enthalpy of approximately -2 to -4 kcal/mol, compared to -1 to -2 kcal/mol for C-Cl analogs [4]. This measurable difference can translate into a 10- to 100-fold improvement in binding affinity if the halogen bond is a key determinant of target engagement. The specific orientation of the bromine vector also differentiates this compound from the 4-bromophenyl isomer, which projects the halogen in a different geometry relative to the core.

Physicochemical Comparator in Triazole Structure-Activity Relationship Studies

For research groups systematically investigating the impact of halogen substitution on triazole biological activity, 5-Bromo-1-methyl-4-phenyltriazole serves as an essential member of a matched molecular pair series alongside the 5-chloro, 5-fluoro, and 5-H analogs. Its XLogP3 of 2.4 represents the upper end of the lipophilicity range in this series [1][2]. This enables correlation of logP with cellular potency, metabolic stability, or off-target activity, providing quantitative SAR that cannot be obtained from the non-halogenated or differently halogenated analogs alone. Procurement of all four compounds enables rigorous matched-pair analysis, which is a cornerstone of modern medicinal chemistry decision-making.

Quote Request

Request a Quote for 5-Bromo-1-methyl-4-phenyltriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.